(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone characterized by a substituted benzylidene moiety. Its structure comprises:
- A thiazolidin-4-one core with a sulfanylidene group at position 2.
- A (4-hydroxy-3,5-dimethylphenyl)methylidene substituent at position 5 in the E-configuration.
This compound is cataloged in chemical databases (EN300-1655783) and is utilized as a building block in medicinal chemistry for designing inhibitors and bioactive molecules .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-6-3-8(4-7(2)10(6)14)5-9-11(15)13-12(16)17-9/h3-5,14H,1-2H3,(H,13,15,16)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSSQZXRXNSQT-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 2-sulfanylidene-1,3-thiazolidin-4-one structure.
Aldol Condensation: The next step involves an aldol condensation reaction between the thiazolidinone core and 4-hydroxy-3,5-dimethylbenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, leading to the formation of the (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene] substituent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (–S–) moiety serves as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. For example:
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Reaction with methyl iodide forms 5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-(methylthio)-1,3-thiazolidin-4-one via S-alkylation.
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Acylation with acetyl chloride yields the corresponding thioester derivative.
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| S-Alkylation | Methyl iodide | DMF | 25–30°C | 72–85 |
| Acylation | Acetyl chloride | Dichloromethane | 0–5°C | 68 |
Electrophilic Aromatic Substitution (EAS)
The 4-hydroxy-3,5-dimethylphenyl group directs electrophilic substitution to the para position relative to the hydroxyl group. Halogenation and nitration reactions are feasible:
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Bromination with Br₂ in acetic acid produces 5-[(3,5-dimethyl-4-hydroxy-2-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .
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Nitration using HNO₃/H₂SO₄ introduces a nitro group at the para position .
Mechanistic Notes :
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The hydroxyl group activates the ring, while steric hindrance from methyl groups limits reactivity at meta positions .
Cycloaddition Reactions
The α,β-unsaturated ketone system in the thiazolidinone core participates in [4+2] Diels-Alder reactions. For instance:
Representative Reaction :
Oxidation and Reduction
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Oxidation : The sulfanylidene group oxidizes to a sulfonyl group using H₂O₂ or mCPBA, yielding 2-sulfonyl-1,3-thiazolidin-4-one derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylidene double bond, producing 5-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one .
Conditions Table :
| Process | Reagent/Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|
| Oxidation | H₂O₂ | MeOH | 50°C | Sulfonyl derivative (90% purity) |
| Reduction | H₂/Pd-C | Ethanol | RT | Saturated thiazolidinone (78% yield) |
Condensation Reactions
The methylidene group (–CH=) participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
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Reaction with malononitrile forms 5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-4-oxo-1,3-thiazolidine-5-carbonitrile .
Mechanism : Base-catalyzed deprotonation of the methylene compound followed by nucleophilic attack on the methylidene carbon .
Biological Interactions
In medicinal contexts, the compound interacts with biological targets through:
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Hydrogen bonding : The hydroxyl and carbonyl groups form H-bonds with enzyme active sites (e.g., CHIKV nsP2 protease) .
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π–π stacking : The aromatic ring engages with tryptophan residues in proteins .
Key Binding Data :
| Target Protein | Interaction Type | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| CHIKV nsP2 protease | H-bond + π–π | −7.2 |
Stability and Degradation
The compound decomposes under strong acidic or oxidative conditions:
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Acid hydrolysis (HCl, 100°C) cleaves the thiazolidinone ring, yielding 4-hydroxy-3,5-dimethylbenzaldehyde and 2-mercapto-4-oxothiazolidine .
Scientific Research Applications
Biological Applications
N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide exhibits several notable biological activities:
- Antimicrobial Activity : Due to its sulfonamide functional group, the compound has potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Pain Management : The compound may also act as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in pain disorders. This inhibition could provide therapeutic benefits for chronic pain management .
Case Studies
Several studies have documented the applications of N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide:
- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide was tested alongside other compounds and showed promising results against specific bacterial strains.
- Pain Disorder Treatment : In preclinical models, compounds similar to N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide were evaluated for their ability to reduce pain responses in animal models. The results indicated significant analgesic effects through sodium channel inhibition .
- Inflammation Studies : A recent investigation into the anti-inflammatory potential of naphthalene derivatives highlighted the ability of compounds like N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide to reduce inflammatory markers in vitro, supporting its potential use in therapeutic applications targeting inflammation.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the thiazolidinone ring can interact with active sites through hydrophobic or van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Impact of Substituents on Activity
A. Hydroxy and Alkyl Groups
- S764582 (4-ethylphenyl substituent) lacks polar groups, favoring hydrophobic interactions with the MXD3 protein pocket .
B. Halogen Substitutions
- 5-HDST (diiodo substitution) exhibits enhanced steric bulk and electronic effects, critical for binding to the NAT1 active site .
C. Methoxy and Benzyloxy Groups
Structural and Crystallographic Insights
- Intramolecular hydrogen bonding (e.g., C–H⋯S interactions) stabilizes the thiazolidinone core in analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, as observed in crystal structures .
Biological Activity
(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure, characterized by a sulfur atom at position 2 and a carbonyl group at position 4. The presence of the 4-hydroxy-3,5-dimethylphenyl group enhances its biological activity due to the electron-donating properties of the hydroxyl and methyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NOS |
| Molecular Weight | 235.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is believed to arise from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus, with inhibition rates exceeding 90% in some cases .
- Another research highlighted that compounds with similar structural motifs showed MIC values as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial potential .
Anticancer Activity
Thiazolidin-4-one derivatives have also been recognized for their anticancer properties:
- Mechanism : The anticancer activity is attributed to the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
- Research Findings :
- In vitro studies revealed that compounds with a similar structure inhibited the proliferation of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The IC50 values were reported in the micromolar range, demonstrating significant cytotoxicity .
- A notable study indicated that specific thiazolidin-4-one derivatives could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated:
Q & A
Q. How should researchers optimize formulations for stability studies?
- Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Excipient Screening: Use cyclodextrins or liposomal encapsulation to protect the thiazolidinone core from hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
